Cas no 176650-26-3 (Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- structure
176650-26-3 structure
Product name:Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-
CAS No:176650-26-3
MF:C17H30N2O2
Molecular Weight:294.432
MDL:MFCD34563709
CID:4467178
PubChem ID:10891732

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- 化学的及び物理的性質

名前と識別子

    • Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-
    • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
    • SCHEMBL803920
    • CS-0141159
    • F72640
    • starbld0002999
    • BS-47043
    • 176650-26-3
    • (4S)-4-(2-methylpropyl)-2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
    • (4S)-4-(2-methylpropyl)-2-{2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-dihydro-1,3-oxazole
    • MDL: MFCD34563709
    • インチ: InChI=1S/C17H30N2O2/c1-11(2)7-13-9-20-15(18-13)17(5,6)16-19-14(10-21-16)8-12(3)4/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1
    • InChIKey: HVMXJQXADXIDCS-KBPBESRZSA-N
    • SMILES: CC(C)CC1COC(=N1)C(C)(C)C2=NC(CO2)CC(C)C

計算された属性

  • 精确分子量: 294.230728204g/mol
  • 同位素质量: 294.230728204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 43.2Ų

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R146414-100mg
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-
176650-26-3 97%
100mg
¥271 2023-09-09
Ambeed
A1462224-100mg
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 97%
100mg
$44.0 2025-02-20
Aaron
AR01XD80-100mg
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 98%
100mg
$25.00 2025-02-12
Aaron
AR01XD80-5g
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 98%
5g
$1082.00 2025-02-12
Aaron
AR01XD80-250mg
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 98%
250mg
$58.00 2025-02-12
Cooke Chemical
BD8987655-100mg
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 97%
100mg
RMB 393.60 2025-02-20
AstaTech
F72640-0.1/G
(4S,4'S)-2,2'-(PROPANE-2,2-DIYL)BIS(4-ISOBUTYL-4,5-DIHYDROOXAZOLE)
176650-26-3 95%
0.1g
$108 2023-09-18
1PlusChem
1P01XCZO-100mg
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 97%
100mg
$30.00 2024-06-19
Aaron
AR01XD80-1g
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isobutyl-4,5-dihydrooxazole)
176650-26-3 98%
1g
$222.00 2025-02-12

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- 関連文献

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-に関する追加情報

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- and Its Significance in Modern Chemical Biology

The compound with the CAS number 176650-26-3, specifically identified as Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines multiple functional groups and stereochemical configurations, making it a subject of intense interest for researchers exploring novel pharmacological applications. The oxazole core is a heterocyclic aromatic compound known for its stability and biological relevance, often found in various natural products and pharmaceuticals. The presence of the (1-methylethylidene) bridge and the (4S,4'S)-stereochemistry further enhances its complexity and potential for selective interactions with biological targets.

In recent years, the development of sophisticated synthetic methodologies has enabled chemists to design and modify oxazole derivatives with high precision. These modifications can significantly alter the pharmacokinetic properties and binding affinities of the compounds. For instance, the introduction of the 4,5-dihydro-4-(2-methylpropyl) moiety in this particular derivative not only influences its solubility but also modulates its interaction with enzymes and receptors. The stereochemical configuration at the (4S,4'S)-positions is particularly noteworthy, as it can dictate the molecule's efficacy and selectivity in biological systems.

One of the most compelling aspects of this compound is its potential application in drug discovery. The oxazole ring is a well-documented pharmacophore in medicinal chemistry, often incorporated into molecules targeting various diseases. Studies have shown that oxazole derivatives can exhibit antimicrobial, antiviral, and anti-inflammatory properties. The specific modification present in CAS no176650-26-3 may offer novel mechanisms of action that could be exploited to develop treatments for conditions where existing therapies are limited.

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of such compounds with remarkable accuracy. Molecular docking simulations can identify how this molecule might interact with specific proteins or enzymes involved in disease pathways. For example, preliminary studies suggest that this derivative could potentially inhibit certain kinases or interact with transcription factors, thereby modulating cellular processes relevant to cancer or inflammatory disorders. The ability to predict these interactions before conducting expensive wet-lab experiments has revolutionized drug discovery.

The synthesis of complex molecules like Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)- also highlights the importance of asymmetric synthesis in producing enantiomerically pure compounds. The (4S,4'S)-stereochemistry ensures that the molecule behaves predictably in biological systems, avoiding potential side effects associated with racemic mixtures. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been instrumental in achieving this level of control over molecular structure.

In conclusion, the compound identified by CAS no176650-26-3 represents a significant advancement in chemical biology. Its unique structure combines multiple functional groups that enhance its potential as a pharmacological agent. With ongoing research exploring its biological activity and synthetic pathways, this molecule could pave the way for new therapeutic strategies addressing various health challenges. The integration of cutting-edge computational methods with traditional synthetic chemistry continues to drive innovation in this field.

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